methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate
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Overview
Description
Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-amino-1,3-thiazole-2-amine.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Corresponding amine and carboxylic acid.
Scientific Research Applications
Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
50384-72-0 |
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Molecular Formula |
C7H8N4O5S |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate |
InChI |
InChI=1S/C7H8N4O5S/c1-16-7(13)10-4(12)2-8-6-9-3-5(17-6)11(14)15/h3H,2H2,1H3,(H,8,9)(H,10,12,13) |
InChI Key |
MJMZXLZYQRZLFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)CNC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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